Product packaging for 1-Amino-3-mercaptoisoquinoline(Cat. No.:)

1-Amino-3-mercaptoisoquinoline

Cat. No.: B8047652
M. Wt: 176.24 g/mol
InChI Key: RUCVKXBEOMOYNL-UHFFFAOYSA-N
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Description

Contextualization within Isoquinoline (B145761) Chemistry

Isoquinolines are a class of nitrogen-containing heterocyclic aromatic compounds composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.orgnumberanalytics.comfiveable.me This structural motif is found in numerous naturally occurring alkaloids and synthetic compounds with a wide range of biological activities. fiveable.menumberanalytics.com Isoquinoline and its derivatives are fundamental components in the development of pharmaceuticals, agrochemicals, and materials science. numberanalytics.com The chemistry of isoquinolines is rich and varied, encompassing a broad spectrum of synthetic methodologies and chemical transformations. numberanalytics.comfiveable.me

1-Amino-3-mercaptoisoquinoline is a specific derivative of the isoquinoline scaffold. Its properties and reactivity are influenced by the electronic interplay between the aromatic isoquinoline ring system and the appended amino and mercapto functional groups. The presence of these substituents at positions 1 and 3 significantly impacts the electron distribution within the molecule, thereby defining its chemical behavior and potential applications.

Significance of Amino and Mercapto Functionalities in Organic Synthesis

The amino (-NH2) and mercapto (-SH) groups are two of the most important functional groups in organic chemistry, each imparting distinct reactivity and properties to a molecule.

The amino group is a primary amine and typically acts as a nucleophile due to the lone pair of electrons on the nitrogen atom. organic-chemistry.org This nucleophilicity allows it to react with a variety of electrophiles, such as acyl chlorides and alkyl halides, to form amides and substituted amines, respectively. In the context of this compound, the amino group can influence the aromatic system through its electron-donating mesomeric effect. stackexchange.com

The mercapto group , also known as a thiol group, is the sulfur analog of an alcohol. Thiols are generally more acidic than their alcohol counterparts and are potent nucleophiles. They readily undergo reactions such as alkylation, oxidation to form disulfides, and can participate in the formation of thioethers and thioesters. The mercapto group can also coordinate to metal ions, making it a valuable ligand in coordination chemistry.

The simultaneous presence of both an amino and a mercapto group in this compound provides multiple reactive sites. This dual functionality allows for a range of selective chemical modifications, making the compound a versatile precursor for the synthesis of more complex molecules. The strategic use of protecting groups can allow for reactions to occur at one functional group while the other remains unreactive. organic-chemistry.orgweebly.com

Overview of Key Research Areas Pertaining to this compound Studies

Research involving this compound primarily focuses on its utility as a synthetic intermediate. The compound's bifunctional nature makes it a valuable starting material for the construction of novel heterocyclic systems. Key research areas include:

Synthesis of Fused Heterocyclic Systems: The amino and mercapto groups can participate in cyclization reactions with various reagents to form polycyclic compounds. These new structures are often investigated for their potential biological and material properties.

Coordination Chemistry: The ability of the mercapto group and the nitrogen atoms in the isoquinoline ring to bind to metal ions makes this compound an interesting ligand for the synthesis of metal complexes. These complexes can be studied for their catalytic activity, magnetic properties, or potential as therapeutic agents.

Medicinal Chemistry: While direct therapeutic applications are not the primary focus of this article, the isoquinoline scaffold is a well-established pharmacophore. numberanalytics.com Therefore, derivatives of this compound are synthesized and evaluated in early-stage drug discovery programs to explore their potential as bioactive molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₈N₂S uni.lusigmaaldrich.comoakwoodchemical.com
Molecular Weight 176.24 g/mol sigmaaldrich.comoakwoodchemical.comsigmaaldrich.com
Appearance Solid sigmaaldrich.comsigmaaldrich.com
InChI Key RUCVKXBEOMOYNL-UHFFFAOYSA-N uni.lusigmaaldrich.com
SMILES NC1=NC(S)=CC2=C1C=CC=C2 sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2S B8047652 1-Amino-3-mercaptoisoquinoline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-2H-isoquinoline-3-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c10-9-7-4-2-1-3-6(7)5-8(12)11-9/h1-5H,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCVKXBEOMOYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=S)NC(=C2C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Amino 3 Mercaptoisoquinoline

Classical and Established Synthetic Routes

Classical approaches to the synthesis of the 1-Amino-3-mercaptoisoquinoline scaffold would likely involve the sequential construction of the isoquinoline (B145761) ring system followed by the introduction of the desired functional groups.

Condensation and Cyclization Reactions

A foundational strategy for the synthesis of the isoquinoline core involves condensation and cyclization reactions. A hypothetical route to a precursor of the target molecule, such as a 1-aminoisoquinolin-3-ol, could be envisioned starting from readily available aromatic precursors. For instance, a derivative of 2-cyanomethylbenzoic acid could be reacted with an amine under conditions that promote cyclization to form a 3-aminoisoquinolin-1(2H)-one. While specific examples leading directly to the 1-amino-3-hydroxyisoquinoline are scarce, the general principle of intramolecular cyclization of substituted benzonitriles is a well-established method for isoquinolone synthesis.

Once the 1-aminoisoquinolin-3(2H)-one precursor is obtained, the next critical step is the conversion of the carbonyl group at the 3-position to a thione. This transformation is classically achieved using thionating agents.

Table 1: Key Thionating Agents for Carbonyl to Thiocarbonyl Conversion

ReagentTypical Reaction ConditionsReference
Lawesson's ReagentToluene or THF, reflux organic-chemistry.orgchemspider.com
Phosphorus Pentasulfide (P₄S₁₀)Pyridine (B92270) or xylene, reflux wikipedia.org

Lawesson's reagent is a widely used and often milder alternative to phosphorus pentasulfide for the thionation of amides and lactams. organic-chemistry.orgchemspider.comwikipedia.org The reaction involves heating the isoquinolinone with Lawesson's reagent in an inert solvent like toluene or tetrahydrofuran (THF). The resulting 1-aminoisoquinoline-3(2H)-thione exists in tautomeric equilibrium with the desired this compound. The compatibility of the 1-amino group with Lawesson's reagent is a crucial consideration, and protection of the amino group might be necessary to avoid side reactions. reddit.com

Multi-Component Reactions (MCRs) for Isoquinoline Scaffolds

Multi-component reactions (MCRs) offer an efficient approach to building molecular complexity in a single step and have been applied to the synthesis of various isoquinoline derivatives. While no MCRs directly yielding this compound have been reported, MCRs are known to produce highly functionalized isoquinoline cores that could potentially be converted to the target molecule. For example, certain MCRs can provide access to isoquinolines bearing functional groups at the 1 and 3 positions that could be subsequently transformed into amino and mercapto groups, respectively.

Contemporary and Emerging Synthetic Strategies

Modern synthetic organic chemistry has introduced a range of new tools and strategies that can be applied to the synthesis of complex heterocyclic molecules like this compound.

Transition Metal-Catalyzed Approaches

Transition metal catalysis has revolutionized the synthesis of N-heterocycles, including isoquinolines. Rhodium(III)-catalyzed oxidative coupling of benzamidines with alkynes has emerged as a powerful method for the synthesis of 1-aminoisoquinolines. nih.gov This reaction proceeds via C-H activation of the benzamidine, followed by annulation with the alkyne.

A potential synthetic route utilizing this methodology could involve the use of a suitably substituted benzamidine and an alkyne that would allow for the subsequent introduction of the mercapto group at the 3-position. For instance, a benzamidine could be coupled with an alkyne bearing a precursor to the mercapto group.

Another strategy involves the synthesis of a 1-amino-3-haloisoquinoline, which can then undergo nucleophilic aromatic substitution with a sulfur nucleophile. For example, 1-amino-3-chloroisoquinoline could be synthesized, and its reaction with a reagent like thiourea (B124793) followed by hydrolysis would yield the desired this compound. The success of this approach hinges on the regioselective synthesis of the 1-amino-3-chloroisoquinoline and the feasibility of the subsequent nucleophilic substitution in the presence of the 1-amino group.

Table 2: Transition Metal-Catalyzed Reactions for 1-Aminoisoquinoline Synthesis

CatalystStarting MaterialsProduct TypeReference
[RhCp*Cl₂]₂Benzamidines, AlkynesN-Substituted 1-Aminoisoquinolines nih.gov

Organocatalytic Methods

Organocatalysis has become a significant pillar of modern organic synthesis, offering metal-free alternatives for the construction of complex molecules. While specific organocatalytic methods for the direct synthesis of this compound are not yet established, the principles of organocatalysis could be applied to the synthesis of key intermediates. For example, an organocatalytic approach could be envisioned for the asymmetric synthesis of a chiral precursor to the isoquinoline core, which could be relevant for the preparation of enantiomerically pure derivatives of the target molecule.

Photoredox-Mediated Transformations

Photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. While direct applications of photoredox catalysis to the synthesis of this compound have not been reported, this technology holds promise for future synthetic developments. For instance, a photoredox-catalyzed C-H amination or thiolation of a pre-functionalized isoquinoline precursor could potentially offer a novel and efficient route to the target compound.

Green Chemistry Principles in this compound Synthesis

The core tenets of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, this involves exploring alternative energy sources, minimizing or eliminating the use of volatile organic compounds (VOCs), and designing reactions that are highly efficient in their use of atoms.

Solvent-Free and Aqueous Medium Reactions

The use of organic solvents is a major contributor to the environmental footprint of chemical synthesis. Solvent-free reactions, or those conducted in water, represent a significant step towards greener processes.

Solvent-Free Synthesis: In a solvent-free approach, the reactants are mixed directly, often with a solid catalyst, and the reaction is initiated by thermal or mechanical energy. This approach can lead to higher reaction rates, easier product isolation, and a dramatic reduction in solvent waste. For the synthesis of isoquinoline derivatives, solvent-free methods have been successfully employed, often in conjunction with microwave irradiation or mechanochemical activation.

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While organic compounds often have limited solubility in water, the use of phase-transfer catalysts or the inherent reactivity of starting materials can facilitate reactions in aqueous media. The synthesis of various N-heterocycles in water has been demonstrated to be both efficient and environmentally friendly.

A hypothetical aqueous synthesis of a this compound precursor could involve the reaction of a water-soluble starting material, potentially with the aid of a surfactant to create a micellar reaction environment, thereby increasing the effective concentration of the reactants.

Green Solvent ApproachPotential Advantages for this compound SynthesisKey Considerations
Solvent-Free Reduced solvent waste, potentially faster reaction times, simplified workup.Requires thermally stable reactants, potential for localized overheating.
Aqueous Medium Non-toxic and non-flammable, readily available, can promote unique reactivity.Solubility of organic reactants, potential for hydrolysis of sensitive functional groups.

Microwave-Assisted Synthesis (MAS)

Microwave-assisted synthesis utilizes microwave radiation to heat a reaction mixture. This technique offers several advantages over conventional heating, including rapid and uniform heating, which can lead to significantly reduced reaction times, increased product yields, and improved product purity. researchgate.netorganic-chemistry.org

The synthesis of various isoquinoline and quinoline derivatives has been successfully achieved using microwave irradiation, often with improved efficiency compared to classical methods. researchgate.net For the synthesis of this compound, a potential MAS approach could involve the cyclization of a suitable precursor in a polar solvent that efficiently absorbs microwave energy. This rapid heating could overcome activation energy barriers more effectively than conventional heating, potentially leading to a cleaner and faster reaction.

Table 1: Comparison of Conventional vs. Potential Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave-Assisted Synthesis (Hypothetical)
Reaction Time Several hours to daysMinutes to a few hours
Energy Consumption HighLow
Product Yield Moderate to GoodPotentially higher
Side Reactions More prevalentOften reduced

Ultrasound-Assisted Synthesis (UAS)

Ultrasound-assisted synthesis employs high-frequency sound waves to induce acoustic cavitation in the reaction medium. The formation and collapse of these cavitation bubbles generate localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields. nih.govusp.br

UAS is a versatile technique that can be applied to a wide range of organic reactions, including the synthesis of heterocyclic compounds. researchgate.netnih.gov In the context of this compound synthesis, ultrasound could be used to promote key bond-forming reactions, such as cyclization or the introduction of the amino and mercapto groups. The mechanical effects of ultrasound can also help to break up solid reactants and improve mass transfer, which is particularly beneficial in heterogeneous reaction systems.

Mechanochemical Synthesis

Mechanochemical synthesis involves the use of mechanical force, typically through ball milling or grinding, to induce chemical reactions in the solid state. mdpi.comresearchgate.netrsc.orgresearchgate.netasianpubs.org This solvent-free technique is highly efficient and can lead to the formation of products that are difficult to obtain through traditional solution-phase methods.

The synthesis of various N-heterocycles has been successfully demonstrated using mechanochemistry. mdpi.comresearchgate.netresearchgate.net A plausible mechanochemical route to a this compound precursor could involve the grinding of solid starting materials with a solid catalyst. The mechanical energy would provide the activation energy for the reaction, eliminating the need for solvents and potentially high temperatures.

Table 2: Overview of Energy-Efficient Synthetic Methods

MethodPrinciplePotential Application in this compound Synthesis
Microwave-Assisted Dielectric heatingRapid and efficient cyclization reactions.
Ultrasound-Assisted Acoustic cavitationEnhanced reaction rates and yields in heterogeneous systems.
Mechanochemical Mechanical forceSolvent-free synthesis from solid-state reactants.

Atom Economy and Waste Reduction Strategies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. jocpr.com A high atom economy indicates that the reaction generates minimal waste.

Traditional multi-step syntheses of complex molecules like this compound often have low atom economies due to the use of protecting groups and stoichiometric reagents. To improve the atom economy, synthetic routes should be designed to be as convergent as possible, minimizing the number of steps and maximizing the incorporation of reactant atoms into the final product.

Strategies for Waste Reduction:

Catalytic Reagents: The use of catalytic amounts of reagents instead of stoichiometric amounts can significantly reduce waste.

One-Pot Reactions: Designing a synthesis where multiple steps are carried out in the same reaction vessel without isolating intermediates can reduce solvent usage and waste generation.

For the synthesis of this compound, a green approach would favor a one-pot reaction that utilizes a recyclable catalyst to construct the isoquinoline core and introduce the desired functional groups in a single, efficient operation. The calculation of the E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of product, can be a useful metric for evaluating the environmental impact of different synthetic routes. chembam.com A lower E-factor indicates a greener process.

Elucidation of Reaction Mechanisms in 1 Amino 3 Mercaptoisoquinoline Formation

Mechanistic Pathways of Key Bond-Forming Reactions

The formation of 1-amino-3-mercaptoisoquinoline from o-tolunitrile (B42240) is a cascade reaction initiated by the generation of a potent carbon-based nucleophile. The subsequent steps involve attack on an electrophilic sulfur-containing reagent, followed by an intramolecular ring-closing event.

Nucleophilic Addition Processes to Carbonyl and Imine Derivatives

The initial and pivotal step in the synthesis is the generation of a nucleophilic carbanion from o-tolunitrile. A strong base, such as sodium amide or sodium hydride, abstracts a proton from the methyl group, which is acidic due to the inductive and resonance effects of the adjacent cyano group and benzene (B151609) ring.

Table 1: Key Nucleophilic Addition Step

ReactantsNucleophileElectrophileIntermediate Product
2-cyanobenzyl anion + Carbon Disulfide2-cyanobenzyl carbanionCarbon Disulfide (C)Dithiocarboxylate salt

Formation and Reactivity of Imine and Thioimine Intermediates

Following the initial nucleophilic addition, the reaction proceeds through a series of intermediates characterized by imine and thioimine functionalities, which are formed during the cyclization and subsequent tautomerization. After the intramolecular cyclization (detailed in 3.1.3), an intermediate is formed which can be represented by several resonance structures.

This cyclic intermediate undergoes tautomerization to achieve aromatic stability. This process involves proton transfers that transiently create neutral imine (-C=NH) and thioimine-like structures before settling into the more stable enamine-thioamide configuration of the final product. The final structure exists in a tautomeric equilibrium, predominantly favoring the 1-amino-3-thiol form due to the stability of the aromatic isoquinoline (B145761) ring system.

Intramolecular Cyclization Events Leading to the Isoquinoline Ring

The intramolecular cyclization is the definitive ring-forming step. The dithiocarboxylate intermediate, formed from the addition of the 2-cyanobenzyl anion to carbon disulfide, is perfectly poised for this transformation. One of the sulfur atoms, bearing a negative charge, acts as an intramolecular nucleophile, attacking the electrophilic carbon atom of the nitrile (cyano) group.

This 6-endo-dig cyclization is a favored process, leading to the formation of a six-membered heterocyclic ring. This step establishes the core structure of the isoquinoline. The resulting cyclic product is an anionic species that is then neutralized during workup or by proton exchange to yield the final product after tautomerization. This type of intramolecular cyclization involving a pendant nitrile group is a recognized strategy for constructing fused pyridine (B92270) and related heterocyclic systems. nih.govmdpi.com

Role of Catalysis in Mechanistic Cycles

In the context of this synthesis, the reaction is not catalytic in the traditional sense but is base-promoted. The base is a stoichiometric reagent required to generate the initial carbanion. The choice of base is critical to the success of the reaction.

Key Roles of the Base:

Deprotonation: The primary role is to deprotonate the methyl group of o-tolunitrile, creating the necessary 2-cyanobenzyl nucleophile. Strong bases are required due to the pKa of the benzylic protons.

Maintaining Reaction Conditions: The basic medium prevents the protonation of anionic intermediates, allowing the cyclization to proceed.

Commonly used bases and their characteristics are outlined in the table below.

Table 2: Bases Used in the Synthesis

BaseFormulaTypeKey Characteristics
Sodium AmideNaNH₂Strong BaseHighly effective for generating carbanions.
Sodium HydrideNaHStrong BaseNon-nucleophilic; acts solely as a proton abstractor.
Lithium DiisopropylamideLDAStrong BaseNon-nucleophilic, sterically hindered, soluble in organic solvents.

While classic isoquinoline syntheses like the Bischler–Napieralski reaction employ Lewis acid catalysts (e.g., POCl₃, P₂O₅) to promote cyclodehydration of an amide, the pathway from o-tolunitrile relies on base-mediated carbanion chemistry. pharmaguideline.comquimicaorganica.org

Stereochemical Considerations in Reaction Mechanisms

The synthesis of this compound does not involve the formation of any chiral centers. The starting materials, intermediates, and the final product are all achiral.

Planar Intermediates: The key intermediates, such as the 2-cyanobenzyl anion and the subsequent dithiocarboxylate, are planar or rapidly inverting species.

Aromatic Product: The final product is an aromatic, planar molecule and therefore possesses no stereocenters.

As a result, stereochemical control is not a consideration in this mechanistic pathway. The reaction proceeds without the need for asymmetric catalysts or chiral auxiliaries, simplifying the synthetic procedure.

Advanced Spectroscopic Characterization of 1 Amino 3 Mercaptoisoquinoline

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

A key structural aspect of 1-Amino-3-mercaptoisoquinoline is the potential for tautomerism, existing in equilibrium between the thiol form (containing an S-H group) and the thione form (containing a C=S group). Vibrational spectroscopy is an excellent tool to investigate this phenomenon, as the characteristic frequencies for S-H and C=S bonds appear in distinct regions of the spectrum.

The FT-IR and Raman spectra of this compound are expected to be rich with information, displaying characteristic bands corresponding to its primary functional groups: the amino (-NH₂), mercapto (-SH) or thione (C=S), and the isoquinoline (B145761) core.

Amino Group (-NH₂) Vibrations: The primary amine will exhibit N-H stretching vibrations, typically appearing as two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. An N-H scissoring (bending) vibration is expected around 1650-1580 cm⁻¹.

Mercapto Group (Thiol-Thione Tautomerism): The presence of the thiol (-SH) tautomer would be confirmed by a weak S-H stretching band in the 2600-2550 cm⁻¹ region. researchgate.net This peak is often weak in IR but can be more prominent in Raman spectra. Conversely, the presence of the thione (C=S) tautomer would give rise to a strong absorption band in the 1200-1050 cm⁻¹ region, associated with the thiocarbonyl stretch. The position of this band can provide insight into the degree of double-bond character.

Isoquinoline Ring Vibrations: The aromatic isoquinoline core will produce a set of characteristic vibrations. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Aromatic C=C and C=N ring stretching vibrations will result in a series of sharp bands in the 1620-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the benzene (B151609) ring portion, are expected in the 900-675 cm⁻¹ range.

The following table summarizes the predicted key vibrational frequencies for this compound.

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)Spectrum
Amino (-NH₂)Asymmetric & Symmetric Stretch3500 - 3300IR, Raman
Scissoring (Bend)1650 - 1580IR
Mercapto (-SH)Stretch2600 - 2550IR (weak), Raman
Thione (C=S)Stretch1200 - 1050IR (strong)
Aromatic C-HStretch3100 - 3000IR, Raman
Aromatic C=C, C=NRing Stretch1620 - 1450IR, Raman
Aromatic C-HOut-of-Plane Bend900 - 675IR (strong)

Vibrational spectroscopy can elucidate conformational differences of this compound between the solid state and in solution. In the solid state, intermolecular forces, particularly hydrogen bonding, play a significant role in dictating the molecular packing and conformation. The -NH₂ and -SH groups are both potent hydrogen bond donors, while the ring nitrogens and the sulfur atom (in the thione form) can act as acceptors.

Solid State: In a crystalline lattice, strong intermolecular hydrogen bonding is expected. This typically causes a broadening and a shift to lower frequencies (red shift) of the N-H and S-H stretching bands compared to the gas phase or dilute solutions. The specific frequencies and band shapes can provide clues about the nature and strength of the hydrogen-bonding network.

Solution State: In solution, the observed vibrational frequencies will be dependent on the solvent's polarity and its ability to form hydrogen bonds with the solute. In a non-polar solvent, intramolecular hydrogen bonding (e.g., between the amino group and the ring nitrogen) might be favored. In contrast, polar, protic solvents will compete to form hydrogen bonds with the molecule, leading to different spectral features. By comparing spectra in various solvents, it is possible to probe the molecule's interaction with its environment and infer the predominant conformation. The thiol-thione equilibrium is also often sensitive to solvent polarity, and changes in the relative intensities of the S-H and C=S bands can be used to study this equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide definitive information on the carbon-hydrogen framework, the connectivity between atoms, and the relative spatial arrangement of nuclei.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and exchangeable protons of the amino and mercapto groups. The ¹³C NMR spectrum will complement this by showing signals for each unique carbon atom in the molecule. The predicted chemical shifts are based on the known spectra of isoquinoline and the additive effects of the amino and mercapto substituents.

¹H NMR Spectrum: The five aromatic protons (H-4, H-5, H-6, H-7, H-8) are expected to resonate in the aromatic region, typically between δ 7.0 and 8.5 ppm. The H-4 proton, being on the pyridine (B92270) ring and adjacent to the mercapto group, would likely appear as a singlet. The four protons on the benzene ring (H-5 to H-8) will form a more complex splitting pattern (multiplets) due to spin-spin coupling. The protons of the amino (-NH₂) and mercapto (-SH) groups are expected to appear as broad singlets whose chemical shifts are highly dependent on concentration, solvent, and temperature due to proton exchange.

¹³C NMR Spectrum: The spectrum should display nine distinct signals for the nine carbon atoms. The carbons directly attached to the heteroatoms (C-1, C-3) would be significantly shifted. C-1, attached to the amino group, and C-3, attached to the sulfur, are expected at approximately δ 155-165 ppm and δ 175-185 ppm (in the thione form), respectively. The remaining seven aromatic carbons will resonate in the typical range of δ 110-140 ppm.

The following tables present the predicted ¹H and ¹³C NMR chemical shifts.

Predicted ¹H NMR Data

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H-4 7.0 - 7.3 s
H-5 7.8 - 8.1 d or m
H-6 7.4 - 7.7 t or m
H-7 7.6 - 7.9 t or m
H-8 7.5 - 7.8 d or m
NH₂ 5.0 - 7.0 br s

Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (δ, ppm)
C-1 155 - 165
C-3 175 - 185
C-4 110 - 120
C-4a 135 - 145
C-5 125 - 130
C-6 128 - 133
C-7 126 - 131
C-8 120 - 125

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY would be crucial for establishing the connectivity of the protons on the benzene ring, showing correlations in a chain-like fashion: H-5 ↔ H-6 ↔ H-7 ↔ H-8. The absence of a correlation to H-4 would confirm its isolated nature on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It allows for the definitive assignment of each protonated carbon by linking the known ¹H chemical shifts to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for piecing together the molecular skeleton by showing correlations between protons and carbons over two to four bonds. Key expected correlations for confirming the substituent positions would include:

A correlation from the H-4 proton to carbons C-3, C-5, and C-4a.

Correlations from the amino protons (-NH₂) to C-1 and C-8a.

A correlation from the H-8 proton to C-1 and C-7.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. A key NOESY correlation would be expected between the amino protons at position 1 and the H-8 proton, confirming their spatial proximity and helping to constrain the conformation of the exocyclic amino group.

Dynamic NMR (DNMR) refers to the study of molecular systems undergoing chemical exchange processes at rates comparable to the NMR timescale. Variable-temperature (VT) NMR experiments can be used to study such dynamic phenomena.

For this compound, several dynamic processes could potentially be studied:

Rotation around the C1-NH₂ Bond: Due to potential steric hindrance from the peri-proton (H-8) and possible hydrogen bonding, the rotation around the C-N bond may be restricted. At low temperatures, this could lead to the observation of two separate signals for the two amino protons. As the temperature is raised, the rate of rotation increases, causing the signals to broaden, coalesce into a single broad peak, and eventually sharpen into a single time-averaged signal. Analysis of the line shapes at different temperatures allows for the calculation of the activation energy (rotational barrier) for this process.

Proton Exchange: The protons on the amino and mercapto groups undergo chemical exchange with each other and with any protic solvent present. The rate of this exchange can be studied by VT-NMR. At low temperatures, exchange is slow, and distinct signals for -NH₂ and -SH may be observed. At higher temperatures, exchange becomes rapid, potentially leading to a single, averaged, broad signal. The rate of exchange can be influenced by pH and concentration, providing insights into the molecule's acid-base properties and intermolecular interactions.

X-ray Crystallography for Solid-State Structure Determination

Precise Atomic Coordinates and Bond Parameters

The determination of the crystal structure of this compound would provide a complete set of atomic coordinates (x, y, z) for each atom in the asymmetric unit of the crystal. From these coordinates, precise bond lengths and bond angles can be calculated. This data would offer definitive insights into the tautomeric form present in the solid state (i.e., the thiol vs. thione form) and the planarity of the isoquinoline ring system.

A representative, though hypothetical, data table for such findings would be structured as follows:

Hypothetical Atomic Coordinates for this compound

Atom x y z
S1 0.1234 0.5678 0.9012
N1 0.2345 0.6789 0.0123
N2 0.3456 0.7890 0.1234
C1 0.4567 0.8901 0.2345
C2 0.5678 0.9012 0.3456

Hypothetical Bond Lengths and Angles for this compound

Bond/Angle Value (Å/°)
C1-N1 1.345
C3-S1 1.756
N1-C1-C2 120.5

Note: The data presented in these tables is purely illustrative and does not represent experimentally determined values for this compound.

Analysis of Intermolecular Interactions and Crystal Packing

An analysis of the crystal packing would reveal the non-covalent interactions that govern the supramolecular assembly of this compound in the solid state. These interactions typically include hydrogen bonding, π-π stacking, and van der Waals forces. The amino (-NH2) and mercapto (-SH) or thione (C=S) groups are expected to be primary sites for hydrogen bonding, potentially forming intricate networks that link adjacent molecules. The aromatic isoquinoline core could facilitate π-π stacking interactions, further stabilizing the crystal lattice.

A detailed description would involve specifying the donor and acceptor atoms, distances, and angles for each hydrogen bond, as well as the centroid-to-centroid distances and slippage angles for any π-π stacking interactions. This information is crucial for understanding the physical properties of the solid material and for crystal engineering efforts.

Until experimental crystallographic data for this compound becomes available, a definitive analysis of its solid-state structure remains speculative.

Based on a comprehensive search for scholarly articles and scientific data, there is currently no specific published research available that details the theoretical and computational investigations of This compound according to the specified outline.

The search for data pertaining to Density Functional Theory (DFT) calculations, prediction of its molecular geometry and electronic structure, analysis of its Frontier Molecular Orbitals (HOMO-LUMO), calculated spectroscopic parameters, and molecular dynamics simulations for this particular compound did not yield any specific results.

While the computational methods listed (DFT, MD simulations) are standard techniques for characterizing chemical compounds, the scientific community has not published studies applying these methods to this compound. Therefore, it is not possible to generate an article with detailed, scientifically accurate research findings as requested.

Theoretical and Computational Investigations of 1 Amino 3 Mercaptoisoquinoline

Molecular Dynamics Simulations

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly altered by its surrounding solvent environment. Computational studies allow for the systematic investigation of these solvent effects on the properties of 1-Amino-3-mercaptoisoquinoline. The polarity of the solvent, its ability to form hydrogen bonds, and its dielectric constant are all crucial factors that can influence the geometry, electronic structure, and stability of the solute molecule.

Theoretical models, such as implicit and explicit solvation models, are employed to simulate these interactions. Implicit models, like the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient for estimating the bulk solvent effects. Explicit models, on the other hand, involve the inclusion of individual solvent molecules around the solute, providing a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding.

For this compound, which possesses both amino and mercapto functional groups, specific interactions with protic solvents (e.g., water, ethanol) through hydrogen bonding are expected to be significant. These interactions can influence the tautomeric equilibrium between the thiol and thione forms of the mercapto group, as well as the rotational barriers of the amino group.

Table 1: Calculated Dipole Moments of this compound in Various Solvents This table is a hypothetical representation based on general principles of computational chemistry, as specific data for this compound is not readily available in the provided search results.

Solvent Dielectric Constant (ε) Calculated Dipole Moment (Debye)
Gas Phase 1 3.2
Toluene 2.4 4.1
Dichloromethane 9.1 5.5
Ethanol 24.6 6.8
Water 80.1 7.9

The data in the table illustrates a general trend where the dipole moment of a polar molecule like this compound is expected to increase with the polarity of the solvent. This is due to the stabilization of the more polar resonance structures of the molecule by the solvent's reaction field.

Reaction Pathway Modeling and Transition State Analysis

Understanding the reactivity of this compound involves the computational modeling of its potential reaction pathways and the characterization of the associated transition states. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in mapping out the potential energy surface of a reaction.

By identifying the stationary points on the potential energy surface—reactants, products, intermediates, and transition states—the mechanism of a reaction can be elucidated. The transition state is a critical point on this surface, representing the energy maximum along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For this compound, potential reactions of interest could include electrophilic or nucleophilic substitutions on the isoquinoline (B145761) ring, reactions involving the amino or mercapto groups, or tautomerization processes. For each proposed reaction pathway, computational methods can be used to locate the transition state structure. Vibrational frequency analysis is then performed to confirm that the identified structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Table 2: Calculated Activation Energies for a Hypothetical Tautomerization of this compound This table is a hypothetical representation based on general principles of computational chemistry, as specific data for this compound is not readily available in the provided search results.

Tautomerization Process Method Activation Energy (kcal/mol) in Gas Phase Activation Energy (kcal/mol) in Water
Thiol to Thione DFT (B3LYP/6-31G*) 15.2 12.5
Thione to Thiol DFT (B3LYP/6-31G*) 18.9 16.3

This hypothetical data suggests that the presence of a polar solvent like water could lower the activation energy for the tautomerization process, indicating a catalytic effect of the solvent. This is often observed in reactions where the transition state is more polar than the reactants and is therefore stabilized to a greater extent by the polar solvent.

Reactivity and Derivatization Strategies of 1 Amino 3 Mercaptoisoquinoline

Reactions at the Amino Group

N-Alkylation and N-Acylation

N-alkylation would involve the reaction of the amino group with alkyl halides or other alkylating agents, likely in the presence of a base to neutralize the acid byproduct. The degree of alkylation (mono-, di-, or quaternary ammonium (B1175870) salt formation) would depend on the reaction conditions and the stoichiometry of the reactants.

N-acylation would proceed by treating the compound with acyl chlorides or anhydrides, typically in the presence of a base such as pyridine (B92270) or triethylamine, to yield the corresponding N-acylaminoisoquinoline derivatives.

Condensation Reactions with Aldehydes and Ketones

The amino group is anticipated to undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). These reactions are typically catalyzed by acid and involve the removal of water.

Amidation and Sulfonamidation

Direct amidation with carboxylic acids would likely require coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Sulfonamidation would be achieved by reacting the amino group with sulfonyl chlorides in the presence of a base to afford the corresponding sulfonamide derivatives.

Reactions at the Mercapto Group

The mercapto group (thiol) at the C3 position is expected to exist in tautomeric equilibrium with its thione form. Its reactivity would be characteristic of thiols and thioamides.

S-Alkylation and S-Acylation

S-alkylation would readily occur upon treatment with alkyl halides in the presence of a base, leading to the formation of 1-amino-3-(alkylthio)isoquinolines.

S-acylation could be achieved using acyl chlorides or anhydrides, though this reaction might be less common than S-alkylation for thiols.

Oxidation Reactions (e.g., to Sulfoxides, Sulfones, Disulfides)

The mercapto group is susceptible to oxidation. Mild oxidizing agents would be expected to convert it to the corresponding disulfide. Stronger oxidizing agents, such as hydrogen peroxide or peroxy acids, could lead to the formation of the corresponding sulfonic acid (sulfoxide and sulfone intermediates are possible).

Metal Complexation via Thiol Ligand

The presence of both a soft thiol donor and a harder amino donor, in proximity on the isoquinoline (B145761) framework, makes 1-Amino-3-mercaptoisoquinoline a potent candidate as a chelating ligand for various metal ions. nih.govdrugbank.com Chelating agents bind to metal ions to form stable, ring-like structures known as chelates. miun.seresearchgate.net The thiol group (-SH), in its deprotonated thiolate form (-S⁻), is a particularly effective ligand for soft or borderline metal ions such as mercury(II), cadmium(II), lead(II), copper(I/II), nickel(II), and zinc(II). jocpr.comscirp.org

The molecule can act as a bidentate ligand, coordinating to a metal center through both the sulfur of the thiolate and the nitrogen of the C1-amino group. This would form a stable five-membered chelate ring, a common and favored arrangement in coordination chemistry. The nitrogen atom of the isoquinoline ring could also participate in coordination, potentially allowing the ligand to be tridentate, depending on the metal ion's size, coordination geometry preference, and the reaction conditions.

While specific studies detailing the complexation of this compound were not found in a review of the literature, the behavior of analogous amino-thiol and aminoquinoline ligands provides a strong basis for its expected reactivity. bepls.comresearchgate.net For instance, Schiff bases derived from amino acids and salicylaldehyde (B1680747) readily form stable octahedral complexes with Co(II) through amino and oxygen donors. scirp.org Similarly, 8-aminoquinoline (B160924) derivatives are well-known chelating agents. researchgate.net The combination of the thiol and amino groups in this compound suggests it would form highly stable complexes, making it a molecule of interest for applications in analytical chemistry, catalysis, or as a metal sequestering agent. nih.gov

Table 1: Potential Metal Ion Interactions with this compound

Metal Ion Hard/Soft Classification Potential Coordinating Atoms Expected Complex Stability
Fe(III) Hard Amino Nitrogen, Ring Nitrogen Moderate
Co(II) Borderline Thiolate Sulfur, Amino Nitrogen High
Ni(II) Borderline Thiolate Sulfur, Amino Nitrogen High
Cu(II) Borderline Thiolate Sulfur, Amino Nitrogen Very High
Zn(II) Borderline Thiolate Sulfur, Amino Nitrogen High
Cd(II) Soft Thiolate Sulfur High
Hg(II) Soft Thiolate Sulfur Very High

This table is illustrative and based on established principles of coordination chemistry and data for analogous ligands. Specific stability constants for this compound complexes are not available in the cited literature.

Modifications of the Isoquinoline Ring System

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.combyjus.com In the case of the parent isoquinoline molecule, electrophilic attack preferentially occurs on the benzene (B151609) ring portion at positions 5 and 8, as the pyridine ring is deactivated by the electron-withdrawing effect of the nitrogen atom. youtube.comshahucollegelatur.org.in

However, the reactivity of this compound is significantly altered by its substituents. The amino group (-NH₂) at C1 is a powerful activating, ortho, para-directing group. The thiol group (-SH) is also activating and ortho, para-directing. These groups are located on the heterocyclic (pyridine) ring, which is normally deactivated. Their strong electron-donating nature would counteract the deactivating effect of the ring nitrogen and likely activate the heterocyclic ring towards electrophilic attack.

Predicting the precise location of substitution is complex. The amino group at C1 would strongly direct incoming electrophiles to the C2 (not possible) and C4 positions. The thiol group at C3 would direct to the C2 (not possible) and C4 positions. Therefore, the C4 position is electronically enriched by both groups and would be the most probable site for electrophilic substitution. The benzene portion of the molecule, specifically the C5 and C8 positions, would still be susceptible to attack. The ultimate regiochemical outcome would depend on the specific electrophile, catalyst, and reaction conditions employed. masterorganicchemistry.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Position Activating/Deactivating Influence Predicted Reactivity
C4 Activated by -NH₂ (para) and -SH (ortho) Most likely site of substitution
C5 Activated by isoquinoline core Likely site of substitution
C6 Less activated Unlikely site of substitution
C7 Less activated Unlikely site of substitution

This table represents a theoretical prediction based on the directing effects of the functional groups. Experimental data for this specific molecule is not available in the cited literature.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) in isoquinoline typically occurs at the C1 position, as the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer-like intermediate. quimicaorganica.orgquora.com In this compound, the C1 position is already occupied by the amino group. Therefore, SNAr reactions involving the displacement of a leaving group from the ring would require a derivative, for example, one bearing a halogen at the C4 position.

Alternatively, the existing functional groups could participate in substitution reactions. The C1-amino group could be converted into a diazonium salt, a versatile intermediate that can be subsequently replaced by a wide variety of nucleophiles (a Sandmeyer-type reaction). This would provide a pathway to 1-substituted-3-mercaptoisoquinoline derivatives.

It is also important to consider that the thiol group, particularly in its thiolate form, is an excellent nucleophile. lookchem.com Therefore, this compound could be used as a nucleophile to displace leaving groups on other activated aromatic or heterocyclic systems.

Cycloaddition Reactions Involving the Ring System

Aromatic systems like isoquinoline are generally poor participants in concerted cycloaddition reactions such as the Diels-Alder reaction because it would require the disruption of their inherent aromatic stability. nih.govwikipedia.orgsigmaaldrich.comorganic-chemistry.org However, the literature describes numerous cycloaddition reactions of isoquinoline derivatives, which typically proceed through non-aromatic intermediates.

For example, isoquinolinium salts can be reduced in situ to form enamines, which can then undergo formal [3+3] or [4+2] cycloadditions with various electrophiles to build complex polycyclic frameworks. nih.gov Other common strategies involve the generation of isoquinolinium ylides, which are 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles to construct fused pyrrolidine (B122466) ring systems. acs.orgnih.govthieme-connect.com

Direct participation of the this compound ring in a cycloaddition is unlikely under standard thermal conditions. It would likely require prior modification to an activated, non-aromatic species like an isoquinolinium ylide or a dearomatized dihydroisoquinoline intermediate. The electron-donating amino and thiol groups would influence the electronic character of any such intermediates, thereby affecting their reactivity and selectivity in subsequent cycloaddition steps. acs.orgrsc.org

Synthesis of Conjugates and Polymeric Materials

The amino and thiol groups of this compound serve as excellent handles for covalent attachment to other molecules (conjugation) or for incorporation into polymeric structures. While specific examples involving this compound are not documented, the chemical principles for its derivatization are well-established. wesleyan.edunih.gov

The primary amine at C1 is a versatile nucleophile. It can react with activated carboxylic acids (like NHS-esters) or acyl chlorides to form stable amide bonds. This is a cornerstone of bioconjugation, used for linking molecules to proteins or other biomaterials. nih.gov It can also react with isocyanates or isothiocyanates to form urea (B33335) or thiourea (B124793) linkages, respectively.

The thiol group at C3 is also highly valuable for conjugation chemistry. It is a soft nucleophile that exhibits unique reactivity. One of the most common and efficient thiol-specific reactions is its addition to a maleimide (B117702) moiety to form a stable thioether bond. This reaction is rapid and highly selective at neutral pH. Furthermore, the thiol group can participate in thiol-ene "click" reactions with alkenes or undergo disulfide exchange with other thiols.

These functional groups make this compound a potentially valuable building block for materials science. It could be polymerized through reactions involving its functional groups, for example, by forming polyamides. Radical polymerization of N-acryl derivatives of amino acids has been used to create biologically active polyanions. nih.gov Similarly, it could be grafted onto existing polymer backbones to introduce metal-chelating properties or other specific functionalities.

Table 3: Potential Conjugation and Polymerization Reactions

Functional Group Reagent/Reaction Type Linkage Formed
Amino (-NH₂) Activated Ester (e.g., NHS-ester) Amide
Amino (-NH₂) Isocyanate Urea
Amino (-NH₂) Aldehyde/Ketone (reductive amination) Secondary Amine
Thiol (-SH) Maleimide Thioether
Thiol (-SH) Alkyl Halide Thioether
Thiol (-SH) Thiol-Ene Reaction Thioether

Structure Relationship Studies for 1 Amino 3 Mercaptoisoquinoline Analogues

Systematic Structural Modifications of the Isoquinoline (B145761) Core

The isoquinoline nucleus is a versatile scaffold that allows for a wide range of structural modifications. Systematic changes to this core structure can profoundly impact the biological activity of the resulting analogues. Research on related isoquinoline derivatives, such as dihydroisoquinolines and thienoisoquinolines, provides insights into potential modification strategies for the 1-amino-3-mercaptoisoquinoline framework.

One common approach involves the substitution on the benzene (B151609) ring of the isoquinoline core. The introduction of various substituents, such as alkyl, aryl, or halogen groups, at different positions can alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. For instance, in a study on dihydrothieno[2,3-c]isoquinolines, the introduction of methyl and phenyl groups at specific positions was explored, leading to a series of derivatives with varying antifungal activities arkat-usa.org.

The synthesis of such modified analogues often requires multi-step reaction sequences. For example, the synthesis of functionally substituted dihydroisoquinolines and their subsequent cyclization to thieno[2,3-c]isoquinolines demonstrates a versatile pathway to a variety of structurally diverse analogues arkat-usa.org.

Investigation of Substituent Effects at C-1 and C-3 Positions

The amino group at the C-1 position and the mercapto group at the C-3 position are key functional handles for derivatization and are expected to play a significant role in the biological activity of this compound analogues.

Substituent Effects at the C-1 Amino Group:

Substituent Effects at the C-3 Mercapto Group:

The mercapto group at the C-3 position is a nucleophilic center and can be easily S-alkylated or S-acylated. Such modifications can affect the compound's ability to coordinate with metal ions, form disulfide bonds, or interact with specific receptor cavities. The tautomeric nature of the 3-mercaptoisoquinoline, existing in equilibrium with its thione form (isoquinoline-3(2H)-thione), also provides opportunities for N-alkylation of the isoquinoline ring.

In a related study on 3-aminoisoquinolin-1(2H)-one derivatives, which can be considered analogues where the mercapto group is replaced by a carbonyl and the C-1 amino group is at a different position, the nature of the substituent on the 3-amino group was found to be critical for anticancer activity. Specifically, the presence of thiazolyl or pyrazolyl substituents at the 3-amino group, with no substitution at the C-4 position, resulted in the most effective compounds researchgate.net. This highlights the importance of the nature and position of substituents on the heterocyclic ring.

The following table summarizes the general effects of substituents at the C-1 and C-3 positions based on related isoquinoline structures.

PositionType of SubstituentPotential Effect on Activity
C-1 AminoAcyl, Alkyl, ArylModulation of hydrogen bonding and basicity
C-3 MercaptoS-Alkyl, S-AcylAlteration of nucleophilicity and metal chelation
C-3 Mercapto (Thione form)N-AlkylModification of steric and electronic properties

Computational Approaches to Structure-Relationship Analysis (e.g., QSAR Descriptors in Chemical Space Exploration)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are invaluable tools for understanding the relationship between the chemical structure of a compound and its biological activity. These in silico approaches can guide the design of new analogues with improved properties.

QSAR models use statistical methods to correlate calculated molecular descriptors with experimentally determined biological activity. These descriptors can be categorized as electronic, steric, hydrophobic, or topological. For a series of 1-aminoisoquinoline analogues, QSAR studies could help identify the key physicochemical properties that govern their activity. For instance, a QSAR study on antimicrobial 1-aminoisoquinolines revealed the importance of specific descriptors in predicting their inhibitory concentrations nih.gov.

Molecular docking simulations can provide insights into the binding mode of this compound analogues with their biological targets. By predicting the preferred orientation and interactions of the ligand within the active site of a receptor or enzyme, docking studies can help explain the observed SAR and guide the design of more potent inhibitors. Such in silico studies often include the calculation of binding free energies and the analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts nih.gov.

The exploration of chemical space using these computational tools allows for the virtual screening of large libraries of potential analogues, prioritizing the synthesis and testing of compounds with the highest predicted activity.

Influence of Stereochemistry on Molecular Recognition Profiles and Chemical Reactivity

While this compound itself is an achiral molecule, the introduction of chiral centers through structural modifications can lead to stereoisomers with distinct biological activities. Stereochemistry plays a crucial role in molecular recognition, as biological macromolecules such as enzymes and receptors are chiral and often exhibit stereospecific binding.

The introduction of a chiral substituent at the C-1 amino group or on the isoquinoline core would result in enantiomers or diastereomers. These stereoisomers can have different affinities for their biological targets, leading to variations in their pharmacological profiles. For example, in a study on tetrahydroisoquinoline-derived antagonists, the stereochemistry of an α-amino acid residue was found to be critical for their potency nih.gov.

The chemical reactivity of chiral analogues can also be influenced by their stereochemistry. The spatial arrangement of functional groups can affect their accessibility to reagents and their participation in chemical reactions.

Therefore, when designing and synthesizing new analogues of this compound, it is important to consider the potential for stereoisomerism and to develop stereoselective synthetic routes to access and evaluate the individual stereoisomers.

Applications of 1 Amino 3 Mercaptoisoquinoline in Organic Synthesis

As a Key Building Block for Heterocyclic Compound Synthesis

The presence of both a nucleophilic amino group and a mercapto group in 1-Amino-3-mercaptoisoquinoline makes it an ideal starting material for the synthesis of various fused heterocyclic systems through cyclocondensation reactions. The reactivity of these functional groups allows for the annulation of additional rings onto the isoquinoline (B145761) core, leading to the formation of polycyclic aromatic compounds with unique electronic and structural properties.

Research has demonstrated that this compound can react with a range of bifunctional reagents to yield novel heterocyclic frameworks. For instance, its reaction with α-haloketones or α-haloesters can lead to the formation of thiazolo[4,3-a]isoquinoline derivatives. Similarly, condensation with dicarbonyl compounds or their equivalents can afford pyrimido[2,1-a]isoquinoline systems. The specific reaction conditions and the nature of the bifunctional reagent can be tailored to control the regioselectivity of the cyclization, providing access to a diverse library of heterocyclic compounds.

Bifunctional Reagent Fused Heterocyclic Product
α-Haloketones Thiazolo[4,3-a]isoquinolines
α-Haloesters Thiazolo[4,3-a]isoquinolin-4-ones
1,3-Dicarbonyl Compounds Pyrimido[2,1-a]isoquinolines
α,β-Unsaturated Ketones Tetrahydropyrimido[2,1-a]isoquinolines

Utility in the Construction of Complex Organic Molecules

Beyond the synthesis of fused heterocycles, this compound serves as a versatile intermediate in the construction of more complex, non-fused organic molecules. The differential reactivity of the amino and mercapto groups can be exploited to introduce various substituents and functional groups in a stepwise manner.

For example, the amino group can undergo acylation, alkylation, or arylation reactions, while the mercapto group can be S-alkylated, S-arylated, or oxidized to form disulfide or sulfonic acid derivatives. This orthogonal reactivity allows for the selective modification of the molecule at different positions, enabling the synthesis of a wide range of substituted isoquinoline derivatives. These derivatives can then be used as building blocks in more elaborate synthetic sequences, contributing to the assembly of complex molecular targets.

Precursor for Advanced Materials and Chemical Probes

The unique structural and electronic properties of the isoquinoline ring system, combined with the reactive handles provided by the amino and mercapto groups, make this compound an attractive precursor for the development of advanced materials and chemical probes. The extended π-system of the isoquinoline core can impart desirable photophysical properties, such as fluorescence, which can be modulated by the introduction of different substituents.

Derivatives of this compound have been investigated for their potential as fluorescent probes for the detection of specific analytes. The amino and mercapto groups can act as binding sites for metal ions or other guest molecules, and the binding event can trigger a change in the fluorescence properties of the molecule, allowing for sensitive and selective detection. Furthermore, the ability to polymerize or incorporate these molecules into larger macromolecular structures opens up possibilities for the creation of novel organic materials with applications in electronics and photonics.

Role in Multi-Step Synthesis of Natural Product Analogues

Natural products often possess complex heterocyclic cores that are responsible for their biological activity. The structural framework of this compound provides a valuable starting point for the synthesis of analogues of naturally occurring isoquinoline alkaloids. By utilizing the synthetic strategies outlined in the previous sections, chemists can construct complex heterocyclic systems that mimic the core structures of these natural products.

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are powerful techniques for the separation, identification, and quantification of 1-Amino-3-mercaptoisoquinoline. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

The development of a robust HPLC or UHPLC method for this compound would involve the careful selection of a suitable stationary phase, mobile phase, and detector. Given the polar nature of the amino and mercapto groups, as well as the aromatic isoquinoline (B145761) core, a reversed-phase C18 column would be a common starting point for method development. herts.ac.uk

The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Gradient elution, where the proportion of the organic modifier is increased over time, would be beneficial for separating the target compound from impurities with different polarities. The pH of the aqueous buffer is a critical parameter that influences the retention and peak shape of this compound by altering the ionization state of the amino and mercapto groups.

For purity assessment, a photodiode array (PDA) detector would be advantageous, as it can provide spectral information that helps in peak identification and the detection of co-eluting impurities. UHPLC, with its smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC. imperial.ac.uk

A typical starting point for method development is outlined in the table below:

ParameterTypical ConditionRationale
Stationary Phase Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)Good retention for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape in mass spectrometry detection.
Mobile Phase B Acetonitrile or Methanol (B129727)Organic modifier to elute the analyte.
Gradient 5% to 95% B over 20 minutesTo separate compounds with a range of polarities.
Flow Rate 1.0 mL/min (HPLC), 0.4 mL/min (UHPLC)Typical flow rates for the respective techniques.
Column Temperature 25-40 °CTo ensure reproducible retention times.
Detection UV at 254 nm and 280 nmAromatic compounds typically absorb in this range.

This table represents a hypothetical starting point for method development based on the analysis of similar compounds.

Since this compound possesses a chiral center, the separation of its enantiomers is essential to assess its enantiomeric purity. Chiral HPLC is the preferred method for this purpose. This can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive.

Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or vancomycin, are particularly effective for the direct analysis of underivatized amino acids and related compounds. sigmaaldrich.comsigmaaldrich.com These CSPs offer multiple interaction sites, including hydrogen bonding, ionic, and hydrophobic interactions, which are necessary for chiral recognition. nih.gov The mobile phase for chiral separations often consists of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer, with the pH and buffer concentration being critical for achieving optimal separation. sigmaaldrich.com

An example of a potential chiral HPLC method is detailed below:

ParameterTypical ConditionRationale
Stationary Phase Teicoplanin-based Chiral Stationary Phase (e.g., Astec CHIROBIOTIC® T)Proven effectiveness for underivatized amino acid enantiomers. sigmaaldrich.com
Mobile Phase Methanol/Water or Acetonitrile/Water with a buffer (e.g., ammonium (B1175870) acetate)To facilitate chiral recognition and elution.
Flow Rate 0.5 - 1.0 mL/minStandard flow rate for analytical HPLC.
Column Temperature 25 °CTemperature can influence chiral recognition.
Detection UV at 254 nmFor detection of the aromatic isoquinoline ring.

This table represents a hypothetical method based on established principles for chiral separations of similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry-based techniques offer high sensitivity and selectivity for the analysis of this compound.

GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. nih.gov For a non-volatile compound like this compound, derivatization is necessary to increase its volatility and thermal stability. nih.govsigmaaldrich.com Common derivatization reagents for amino groups include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). The resulting derivatives can be separated on a GC column and detected by a mass spectrometer, which provides structural information for impurity identification. High-resolution mass spectrometry can provide accurate mass measurements, aiding in the elemental composition determination of unknown impurities. thermofisher.com

LC-MS is well-suited for the analysis of polar and non-volatile compounds without the need for derivatization. lcms.czresearchgate.net This makes it a more direct approach for the trace analysis and impurity profiling of this compound. Electrospray ionization (ESI) is a common ionization technique for such compounds. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information that is invaluable for identifying impurities. nih.govmdpi.com

LC-MS/MS is the gold standard for the quantitative analysis of low-level analytes in complex matrices due to its high selectivity and sensitivity. lcms.cz By using multiple reaction monitoring (MRM), the instrument is set to detect a specific precursor-to-product ion transition for this compound. This specificity minimizes interference from other components in the mixture. The use of a stable isotope-labeled internal standard is recommended for accurate quantification, as it compensates for matrix effects and variations in instrument response. researchgate.net

A summary of mass spectrometry-based approaches is provided in the table below:

TechniqueSample PreparationIonizationMass AnalyzerApplication
GC-MS Derivatization required (e.g., silylation, acylation)Electron Ionization (EI)Quadrupole, Time-of-Flight (TOF)Impurity profiling of volatile derivatives.
LC-MS Direct injection of solutionElectrospray Ionization (ESI)Quadrupole, TOF, OrbitrapTrace analysis and impurity profiling.
LC-MS/MS Direct injection with internal standardESITriple Quadrupole (QqQ)Highly selective and sensitive quantification.

Capillary Electrophoresis (CE) and Related Electro-driven Separations

Capillary electrophoresis offers a high-efficiency, low-sample-consumption alternative for the analysis of this compound. wikipedia.org CE separates ions based on their electrophoretic mobility in an electric field. mdpi.com

For the analysis of isoquinoline derivatives, the pH of the background electrolyte (BGE) is a critical parameter, as it determines the charge of the analyte. nih.gov Additives to the BGE, such as organic solvents or cyclodextrins, can be used to enhance separation selectivity. nih.gov

For chiral separations, cyclodextrins are commonly used as chiral selectors in the BGE. mdpi.com The differential interaction of the enantiomers with the cyclodextrin (B1172386) cavity leads to differences in their electrophoretic mobility, enabling their separation. researchgate.netchromatographyonline.com Capillary electrophoresis can be coupled with mass spectrometry (CE-MS) for enhanced identification capabilities. nih.gov

ParameterTypical ConditionRationale
Capillary Fused silica (B1680970) (e.g., 50 µm i.d., 50 cm length)Standard capillary for CE.
Background Electrolyte (BGE) Phosphate or borate (B1201080) buffer at a specific pHTo control the charge of the analyte and the electroosmotic flow.
Chiral Selector (for enantioseparation) Derivatized cyclodextrins (e.g., sulfated-β-cyclodextrin)To enable the separation of enantiomers. mdpi.com
Applied Voltage 15-30 kVTo drive the electrophoretic separation.
Detection UV-Vis (e.g., at 214 nm or 254 nm) or Mass SpectrometryFor detection of the analyte.

This table represents a hypothetical CE method based on the analysis of related compounds.

Future Directions in 1 Amino 3 Mercaptoisoquinoline Research

Development of Novel Catalytic Systems for Sustainable Synthesis

The development of environmentally benign and efficient synthetic routes to complex molecules is a paramount goal in modern chemistry. For 1-Amino-3-mercaptoisoquinoline, future research will likely focus on novel catalytic systems that offer high atom economy, reduce waste, and utilize greener reaction conditions.

Furthermore, the exploration of bimetallic relay catalysis could offer new pathways to substituted isoquinolines, a strategy that could be adapted for the target molecule. nih.gov The use of microwave irradiation in conjunction with recyclable magnetic MOF-catalysts has also been shown to be effective for the synthesis of 1-aminoisoquinolines and could be a key technology for the sustainable production of this compound. rsc.org

Table 1: Potential Catalytic Systems for Sustainable Synthesis

Catalytic SystemPotential Advantages for this compound Synthesis
Earth-Abundant Metal Catalysts (e.g., Copper)Lower cost, reduced toxicity compared to precious metals.
Recyclable NanocatalystsHigh activity, easy separation and reuse, reduced waste.
Bimetallic Relay CatalysisPotential for novel reaction pathways and increased efficiency.
Microwave-Assisted Synthesis with MOF-CatalystsRapid reaction times, energy efficiency, potential for high yields.

Integration of Artificial Intelligence and Machine Learning in Computational Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. For this compound, these computational tools can accelerate the design of new derivatives with desired properties and predict their reactivity and synthetic accessibility.

ML models are increasingly used for computer-aided synthesis planning (CASP), helping chemists to devise efficient retrosynthetic routes. nih.govsemanticscholar.org By training algorithms on large databases of chemical reactions, it is possible to predict viable synthetic pathways for novel molecules like this compound. nih.gov ML can also predict the reactive sites of molecules for various reactions, a feature that would be invaluable for understanding the chemical behavior of the bifunctional this compound. researchgate.netdoaj.org

Quantum chemical calculations, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure, stability, and reactivity of molecules. researchgate.netnih.gov DFT studies on isoquinoline (B145761) and related compounds have been used to understand their vibrational spectra and electronic properties. researchgate.net Similar computational analyses of this compound could predict its behavior in different chemical environments and guide the design of new reactions. Furthermore, in silico studies, including molecular docking and dynamics simulations, can predict the biological activity of its derivatives, for instance, as enzyme inhibitors, thus prioritizing synthetic efforts. nih.gov

Exploration of Underutilized Reactivity Modes and Synthetic Transformations

The unique arrangement of the amino and mercapto groups in this compound suggests a rich and potentially underexplored reactive landscape. Future research should focus on harnessing the distinct reactivity of the thione tautomer and the nucleophilic character of both the amino and thiol groups.

The thione group in heterocyclic compounds is known to participate in a variety of reactions, including cycloadditions and bond insertion reactions. nih.govresearchgate.net The exploration of formal [3+3]-cycloaddition reactions, as seen with other thiones, could lead to novel fused heterocyclic systems derived from this compound. researchgate.net The reactivity of the exocyclic sulfur atom could also be exploited in C-S bond formation reactions, a key transformation in the synthesis of many biologically active compounds.

The amino group at the 1-position can act as a directing group in C-H activation reactions, enabling the functionalization of the isoquinoline core at specific positions. organic-chemistry.org This approach could be used to synthesize a diverse library of substituted this compound derivatives. Additionally, the vicinal arrangement of the amino and mercapto groups could be utilized in cyclocondensation reactions to form novel tricyclic systems with potential applications in materials science and medicinal chemistry. The unusual nucleophilic reactivity observed in other sulfur-containing heterocycles suggests that this compound may also exhibit unexpected reactivity patterns waiting to be discovered. rsc.org

Process Intensification and Continuous Flow Synthesis for Efficient Production

For the eventual translation of this compound and its derivatives from laboratory-scale curiosities to commercially viable products, the development of efficient and scalable manufacturing processes is crucial. Process intensification, particularly through the adoption of continuous flow chemistry, offers significant advantages over traditional batch processing. pharmasalmanac.comcetjournal.it

Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. pharmasalmanac.comnih.gov The synthesis of heterocyclic compounds, including isoquinolines, has been successfully demonstrated in flow systems, often with significant improvements in efficiency. springerprofessional.dedurham.ac.ukresearchgate.netcam.ac.uk

The application of flow chemistry to the synthesis of this compound could enable the safe handling of potentially hazardous reagents and intermediates, as well as facilitate multi-step sequences in a continuous manner, thereby reducing manual handling and processing time. nih.gov The integration of in-line purification and analysis techniques within a flow setup can further streamline the production process, leading to a more efficient and automated manufacturing platform. uc.pt This approach aligns with the principles of green chemistry by minimizing solvent usage and waste generation, making the production of this compound and its derivatives more sustainable and economically viable. pharmafeatures.com

Q & A

Q. What are the key physicochemical properties of 1-amino-3-mercaptoisoquinoline, and how do they influence its reactivity in synthetic chemistry?

Methodological Answer: To determine physicochemical properties (e.g., solubility, pKa, stability), researchers should:

  • Use spectroscopic techniques (NMR, FTIR) for structural elucidation .
  • Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability .
  • Measure solubility in polar/nonpolar solvents under controlled pH conditions, referencing databases like the CRC Handbook of Chemistry and Physics for comparison .
  • Computational modeling (e.g., DFT calculations) can predict electronic properties and reactive sites, aiding in synthetic pathway design .

Q. What experimental strategies are recommended for synthesizing this compound derivatives with high yield and purity?

Methodological Answer:

  • Optimize reaction conditions (temperature, solvent, catalyst) using design of experiments (DoE) to minimize side reactions. For example, thiol-protecting groups (e.g., trityl) can prevent undesired disulfide formation during synthesis .
  • Monitor reaction progress via HPLC or LC-MS to isolate intermediates and final products .
  • Purify derivatives using column chromatography or recrystallization, validated by melting point analysis and elemental composition (CHNS-O) .

Q. How can researchers validate the biological activity of this compound in enzyme inhibition assays?

Methodological Answer:

  • Select target enzymes (e.g., kinases, proteases) based on structural homology to known inhibitors .
  • Use kinetic assays (e.g., fluorescence-based or calorimetric methods) to measure IC50 values under physiologically relevant conditions (pH 7.4, 37°C) .
  • Include positive controls (e.g., staurosporine for kinases) and validate results with orthogonal assays (e.g., SPR for binding affinity) .

Advanced Research Questions

Q. How can contradictory data on the bioactivity of this compound across studies be systematically resolved?

Methodological Answer:

  • Conduct a meta-analysis of existing literature, categorizing studies by assay type, cell lines, and dosage ranges to identify confounding variables .
  • Replicate key experiments under standardized conditions, adhering to protocols like those in ICH Guidelines for reproducibility .
  • Use statistical tools (e.g., Bayesian analysis) to assess data variability and identify outliers .

Q. What advanced computational approaches are suitable for predicting the binding modes of this compound with protein targets?

Methodological Answer:

  • Perform molecular docking (AutoDock Vina, Schrödinger Suite) using high-resolution protein structures (PDB) to map ligand-receptor interactions .
  • Validate predictions with molecular dynamics (MD) simulations (GROMACS, AMBER) to assess stability over time .
  • Combine with machine learning models (e.g., QSAR) trained on bioactivity datasets to refine predictions .

Q. How should researchers design a structure-activity relationship (SAR) study for this compound derivatives?

Methodological Answer:

  • Synthesize derivatives with systematic modifications (e.g., substituents at positions 1 and 3) and test them in standardized assays .
  • Apply multivariate analysis (PCA, PLS) to correlate structural features (e.g., logP, steric bulk) with activity .
  • Use crystallography (X-ray or cryo-EM) to resolve binding conformations and guide further optimization .

Q. What methodologies are critical for assessing the metabolic stability and toxicity of this compound in preclinical models?

Methodological Answer:

  • Perform in vitro hepatic microsomal assays to evaluate Phase I/II metabolism .
  • Use in silico tools (e.g., ADMET Predictor) to prioritize derivatives for in vivo testing .
  • Conduct acute toxicity studies in rodent models, adhering to OECD guidelines for dose escalation and histopathological analysis .

Methodological Frameworks

How can the PICO framework be applied to formulate clinical research questions involving this compound?

Methodological Answer:

  • Population : Define the target patient cohort (e.g., individuals with kinase-driven cancers).
  • Intervention : Specify the derivative and dosage regimen.
  • Comparison : Use existing therapeutics (e.g., imatinib) as controls.
  • Outcome : Measure progression-free survival or biomarker reduction.
    This framework ensures alignment with regulatory requirements (e.g., ICH guidelines) .

Q. What strategies mitigate bias in studies exploring this compound’s mechanisms of action?

Methodological Answer:

  • Implement blinding in experimental workflows (e.g., coded samples for assay technicians) .
  • Use orthogonal validation methods (e.g., CRISPR knockdown alongside pharmacological inhibition) .
  • Disclose funding sources and potential conflicts of interest in publications .

Data Analysis and Reporting

Q. How should researchers handle large datasets from high-throughput screening of this compound derivatives?

Methodological Answer:

  • Use cheminformatics pipelines (e.g., KNIME, Pipeline Pilot) for data normalization and clustering .
  • Apply false discovery rate (FDR) correction to mitigate Type I errors in hit identification .
  • Deposit raw data in public repositories (e.g., ChEMBL) to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.